Product packaging for LAS190792(Cat. No.:CAS No. 1347232-69-2)

LAS190792

Cat. No.: B11935823
CAS No.: 1347232-69-2
M. Wt: 811.4 g/mol
InChI Key: SNXJYSXRLKUBSZ-DKVSQIIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Long-Acting Muscarinic Antagonist Beta-2 Adrenoceptor Agonist (MABA) Class Development

The development of the MABA class represents an innovative approach in bronchodilator therapy. researchgate.netersnet.org Traditionally, bronchodilation in chronic respiratory diseases has been achieved through the use of separate long-acting muscarinic antagonists (LAMAs) and long-acting beta-2 adrenoceptor agonists (LABAs), often administered via different inhalers or as fixed-dose combinations of two separate molecules. plos.orgersnet.orgconsensus.app The MABA concept emerged from the understanding that combining these two mechanisms in a single molecule could offer potential advantages. ersnet.orgalmirall.de

The rationale behind developing MABAs lies in the synergistic interaction between muscarinic antagonism and β2-agonism, which can lead to enhanced bronchodilation compared to monotherapy with either agent. nih.gov Furthermore, a single molecule with dual activity can potentially simplify treatment regimens and offer a uniform ratio of activities at the cellular level. ersnet.orgersnet.org Several MABA compounds, including LAS-190792 (AZD8999), have been in preclinical or clinical development, although some have been discontinued. researchgate.net Batefenterol (B1667760) is another example of a MABA compound that has undergone clinical development. researchgate.netpatsnap.com

Strategic Importance of Single-Molecule Bronchodilators in Respiratory Therapeutics

Single-molecule bronchodilators like LAS-190792 hold strategic importance in respiratory therapeutics for several reasons. The primary advantage is the combination of two complementary bronchodilatory mechanisms within one chemical entity. Muscarinic antagonists block the bronchoconstrictive effects mediated by acetylcholine (B1216132) at muscarinic receptors, while β2-agonists induce bronchodilation by stimulating β2-adrenoceptors in airway smooth muscle. consensus.app Delivering both activities through a single molecule ensures that both pathways are targeted simultaneously with a fixed ratio of activity. ersnet.orgersnet.org

This approach offers potential technical and pharmacokinetic advantages compared to fixed-dose combinations of two separate drugs. nih.govplos.org A single molecule simplifies the formulation process and results in a single pharmacokinetic profile. ersnet.orgersnet.org This can be particularly beneficial when considering the potential for developing triple combinations that include an inhaled corticosteroid (ICS), as combining a MABA with an ICS in a single inhaler may be less complex than formulating three separate drugs. almirall.deersnet.org The goal is to improve adherence to therapy by reducing the number of inhalers and simplifying dosing schedules, ultimately leading to better disease management and outcomes for patients with chronic respiratory conditions like COPD. nih.goversnet.org

Detailed Research Findings

Preclinical characterization of LAS-190792 has provided insights into its pharmacological profile. Studies have shown that LAS-190792 is potent at the human M3 receptor and selective for the β2-adrenoceptor over β1 and β3 subtypes. nih.govpatsnap.comcolab.ws Its functional potency at the β2-adrenoceptor is reported to be in a similar range to LABA compounds and batefenterol. patsnap.comcolab.ws The compound exhibits a sustained duration of action in isolated tissue, longer than that observed with batefenterol. nih.govpatsnap.comcolab.ws

In in vivo studies, nebulized LAS-190792 demonstrated the ability to inhibit acetylcholine-induced bronchoconstriction in dogs, with sustained bronchodilation and minimal cardiac effects. nih.govpatsnap.comcolab.wsnih.gov The half-life for bronchodilation in this model was reported to be 13.3 hours. nih.govpatsnap.comcolab.ws

Comparative studies have indicated that the affinity of LAS-190792 for the M3 receptor was lower than that of tiotropium (B1237716), a LAMA, while its affinity for the β2-adrenoceptor was higher than that of the LABAs olodaterol (B163178) and indacaterol (B1671819). nih.govresearchgate.net This suggests a pharmacological profile where the β2-adrenoceptor activity might be more prominent than its antimuscarinic activity, similar to batefenterol. nih.govresearchgate.net

Research has also explored potential anti-inflammatory effects of AZD8999 (LAS190792). Studies in neutrophils from COPD patients have shown that AZD8999 exhibits anti-inflammatory effects and can induce synergistic anti-inflammatory effects when combined with fluticasone (B1203827) propionate (B1217596), an inhaled corticosteroid. nih.govplos.orgresearchgate.net This suggests a potential role for MABA/ICS combination therapy in COPD. nih.govresearchgate.net

Data tables based on research findings:

Receptor Binding Affinity (pIC50)LAS-190792Tiotropium
Human M3 receptor8.8~9.5 (estimated from text stating LAS-190792 affinity was 5 times lower than TIO, pIC50 difference of log(5) ~ 0.7) nih.govnih.govresearchgate.net
Functional Potency (pEC50)LAS-190792BatefenterolLABA compounds
Spontaneous tone isolated trachea9.6Similar rangeSimilar range
In Vivo Bronchodilation (Dog Model)LAS-190792
Half-life (t1/2)13.3 hours

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H43ClN4O9S2 B11935823 LAS190792 CAS No. 1347232-69-2

Properties

CAS No.

1347232-69-2

Molecular Formula

C39H43ClN4O9S2

Molecular Weight

811.4 g/mol

IUPAC Name

[4-[2-[[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyphenyl]carbamoyloxy]ethyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C39H43ClN4O9S2/c1-44(24-7-9-25(10-8-24)53-37(48)39(50,33-5-3-17-54-33)34-6-4-18-55-34)15-16-52-38(49)42-29-20-32(51-2)23(19-28(29)40)21-41-22-31(46)26-11-13-30(45)36-27(26)12-14-35(47)43-36/h3-6,11-14,17-20,24-25,31,41,45-46,50H,7-10,15-16,21-22H2,1-2H3,(H,42,49)(H,43,47)/t24?,25?,31-/m0/s1

InChI Key

SNXJYSXRLKUBSZ-DKVSQIIISA-N

Isomeric SMILES

CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O

Canonical SMILES

CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O

Origin of Product

United States

Preclinical Pharmacological Characterization of Las 190792 Azd8999

Ligand Binding and Receptor Selectivity Profile

The ligand binding and receptor selectivity profile of LAS-190792 are crucial aspects of its pharmacological characterization, defining its interactions with key receptors involved in bronchodilation. Studies have investigated its affinity for muscarinic acetylcholine (B1216132) receptors, particularly the M₃ subtype, and its selectivity for β₂-adrenoceptors over β₁ and β₃ subtypes.

Affinity for Muscarinic Acetylcholine Receptors (M₃)

LAS-190792 demonstrates potent affinity for the human M₃ receptor. In binding assays, LAS-190792 exhibited a pIC₅₀ of 8.8 for the human M₃ receptor patsnap.comcolab.wsnih.gov. It also shows affinity for other muscarinic receptor subtypes, with pIC₅₀ values of 8.9 for M₁, 8.8 for M₂, 9.2 for M₄, and 8.2 for M₅ medchemexpress.commedchemexpress.com. While potent at the M₃ receptor, its affinity for the M₃ receptor was reported to be lower than that of tiotropium (B1237716) (TIO) nih.gov.

Selectivity for Beta-2 Adrenoceptors over Beta-1 and Beta-3 Adrenoceptors

LAS-190792 is selective for the β₂-adrenoceptor compared to the β₁ and β₃ adrenoceptors patsnap.comcolab.wsnih.gov. Its pIC₅₀ for the β₂-adrenoceptor is reported as 9.1, while the pIC₅₀ values for the β₁ and β₃ adrenoceptors are 7.5 and 5.6, respectively medchemexpress.commedchemexpress.com. This profile indicates a markedly higher affinity for the β₂ subtype, which is primarily located in the lungs and mediates bronchodilation, over the β₁ subtype found predominantly in the heart and kidneys, and the β₃ subtype found in fat cells wikipedia.org. This selectivity is a desirable characteristic for a bronchodilator to minimize potential off-target effects.

Comparative Receptor Affinities with Established Bronchodilators

Preclinical studies have compared the receptor affinities of LAS-190792 with established bronchodilators such as tiotropium (a muscarinic antagonist) and long-acting beta-agonists (LABAs) like indacaterol (B1671819) and olodaterol (B163178) patsnap.comcolab.wsnih.gov. The affinity of LAS-190792 for the M₃ receptor was found to be approximately 5 times lower than that of tiotropium nih.gov. Conversely, its affinity for the β₂-adrenoceptor was higher than that of olodaterol and indacaterol nih.gov. LAS-190792 exhibits nanomolar affinity for both β₂ and M₃ receptors nih.govpatsnap.comtandfonline.com. This dual affinity profile distinguishes it from single-mechanism bronchodilators.

Here is a table summarizing the receptor affinities (pIC₅₀) of LAS-190792 for different muscarinic and beta-adrenergic receptors:

Receptor SubtypepIC₅₀ for LAS-190792
M₁8.9
M₂8.8
M₃8.8
M₄9.2
M₅8.2
β₁7.5
β₂9.1
β₃5.6

*Data compiled from references medchemexpress.commedchemexpress.com.

Functional Efficacy in Airway Smooth Muscle Relaxation

Beyond receptor binding, the functional efficacy of LAS-190792 in inducing relaxation of airway smooth muscle is a critical aspect of its preclinical evaluation. Studies have been conducted using both isolated airway tissues and in vivo preclinical models.

In Vitro Bronchodilatory Potency in Isolated Human and Animal Airway Tissues

In vitro studies using isolated airway tissues from both human and animal sources have demonstrated the bronchodilatory potency of LAS-190792 patsnap.comcolab.wsnih.gov. LAS-190792 showed functional potency in a similar range to batefenterol (B1667760) and LABA compounds in spontaneous tone isolated trachea, with a pEC₅₀ of 9.6 patsnap.comcolab.wsnih.gov. The relaxant potency of LAS-190792 in electrically stimulated tissue was similar to that of batefenterol patsnap.comcolab.wsnih.govresearchgate.net. Its antimuscarinic activity in the presence of propranolol (B1214883) was slightly higher than that of batefenterol in human tissue (pIC₅₀ of 8.3 versus 7.9) patsnap.comcolab.wsnih.gov. LAS-190792 has shown higher effects inhibiting bronchoconstriction in isolated human bronchi compared to tiotropium or olodaterol alone, and also in comparison with batefenterol nih.gov.

Sustained Bronchodilation Effects in Preclinical Models

Preclinical models have indicated that LAS-190792 exhibits sustained bronchodilation effects nih.govpatsnap.comcolab.wsnih.gov. In isolated tissues, LAS-190792 demonstrated a sustained duration of action that was longer than that of batefenterol patsnap.comcolab.wsnih.gov. When administered via nebulization, LAS-190792 inhibited acetylcholine-induced bronchoconstriction in dogs with sustained bronchodilation, reporting a half-life of 13.3 hours patsnap.comcolab.wsnih.gov. These findings suggest a prolonged effect, which is a desirable characteristic for a long-acting bronchodilator.

Preclinical ModelObserved EffectDuration/PotencyReference
Isolated Trachea (in vitro)Functional potency in smooth muscle relaxationpEC₅₀: 9.6 (similar to batefenterol and LABAs) patsnap.comcolab.wsnih.gov
Electrically Stimulated Tissue (in vitro)Relaxant potencySimilar to batefenterol patsnap.comcolab.wsnih.govresearchgate.net
Isolated Human Bronchi (in vitro)Higher inhibition of bronchoconstrictionCompared to tiotropium, olodaterol, and batefenterol nih.gov
Isolated Tissue (in vitro)Sustained duration of actionLonger than batefenterol patsnap.comcolab.wsnih.gov
Dog (in vivo, nebulized)Inhibition of acetylcholine-induced bronchoconstrictionSustained bronchodilation (t₁/₂: 13.3 h) patsnap.comcolab.wsnih.gov

*Data compiled from references patsnap.comcolab.wsnih.govnih.govresearchgate.net.

Anti-muscarinic and Beta-2 Adrenoceptor Agonist Activity Interplay

LAS-190792 (AZD8999) is characterized as a novel inhaled bifunctional molecule possessing both muscarinic receptor antagonist and β2-adrenoceptor agonist activity, often referred to as a MABA compound. colab.wstandfonline.comalmirall.denih.govpatsnap.comnih.govplos.org This dual mechanism of action is designed to provide bronchodilation by targeting two key pathways regulating airway smooth muscle tone: the parasympathetic pathway mediated by muscarinic receptors and the sympathetic pathway mediated by beta-2 adrenoceptors. nih.govresearchgate.net

Preclinical studies have investigated the pharmacological profile of LAS-190792, comparing its activity to established bronchodilators such as batefenterol, tiotropium, indacaterol, and olodaterol. colab.wsnih.govpatsnap.com LAS-190792 demonstrates potent activity at the human M3 receptor, a primary mediator of acetylcholine-induced bronchoconstriction, with a reported pIC50 of 8.8 in binding assays. colab.wsnih.govpatsnap.com Concurrently, it exhibits selective agonism at the β2-adrenoceptor over the β1 and β3 subtypes. colab.wsnih.govpatsnap.com The functional potency of LAS-190792 in relaxing spontaneous tone in isolated trachea is in a similar range to batefenterol and long-acting beta-agonists (LABAs), with a pEC50 of 9.6. colab.wsnih.govpatsnap.com

LAS-190792 has shown nanomolar affinity for both β2 and M3 receptors. tandfonline.compatsnap.com While its affinity for the M3 receptor was reported to be lower than that of tiotropium, its affinity for the β2-adrenoceptor was higher than that of olodaterol and indacaterol. tandfonline.comnih.gov This balance of affinities suggests that the beta-2 adrenoceptor activity of LAS-190792 might be more prominent than its anti-muscarinic activity, akin to batefenterol. tandfonline.comnih.gov The dual activity within a single molecule is proposed to offer advantages over combining two separate molecules, potentially leading to a single pharmacokinetic profile for both activities and increasing potential synergy. nih.gov

Studies in isolated human bronchi indicate that LAS-190792 induces potent and sustained relaxant effects by simultaneously addressing both muscarinic acetylcholine receptors and β2-adrenoceptors. nih.govplos.orgresearchgate.netresearchgate.net This dual targeting leverages the functional "cross-talk" between muscarinic and beta-2 adrenoceptors in airway smooth muscles, which is thought to contribute to synergistic bronchodilation. nih.gov Furthermore, nebulized LAS-190792 has been shown to inhibit acetylcholine-induced bronchoconstriction in dogs, resulting in sustained bronchodilation with a half-life of 13.3 hours. colab.wsnih.govpatsnap.comresearchgate.net

The preclinical data suggest that LAS-190792's bifunctional nature, combining potent anti-muscarinic and beta-2 adrenoceptor agonist activities, results in effective and long-lasting bronchodilation. colab.wsnih.govpatsnap.com

Data Tables

ReceptorActivitypIC50 (Binding)pEC50 (Functional)
Human M3 ReceptorAntagonist8.8 colab.wsnih.govpatsnap.com-
β2-adrenoceptorAgonist-9.6 colab.wsnih.govpatsnap.com
Human M3 (with propranolol)Antagonist8.3 colab.wsnih.govpatsnap.com-
β1-adrenoceptorAgonist-7.5 medchemexpress.com
β3-adrenoceptorAgonist-5.6 medchemexpress.com
mAChR M1Antagonist8.9 medchemexpress.com-
mAChR M2Antagonist8.8 medchemexpress.com-
mAChR M4Antagonist9.2 medchemexpress.com-
mAChR M5Antagonist8.2 medchemexpress.com-

Note: pIC50 and pEC50 values represent negative logarithm of the concentration causing 50% inhibition or 50% of maximal effect, respectively. Higher values indicate greater potency.

Mechanistic Investigations of Las 190792 Azd8999

Molecular Mechanism of Dual Bronchodilation

The bronchodilatory effect of LAS-190792 (AZD8999) is achieved through its action as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist. plos.orgnih.govnih.govsemanticscholar.org This dual activity is intended to provide more comprehensive airway smooth muscle relaxation compared to targeting either pathway alone. plos.orgresearchgate.net

Muscarinic Receptor Antagonism Signaling Pathways

LAS-190792 (AZD8999) acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which are predominantly responsible for mediating bronchoconstriction in the airways. nih.govresearchgate.netwikipedia.org By blocking the binding of acetylcholine to these receptors, LAS-190792 (AZD8999) inhibits the downstream signaling cascades that lead to smooth muscle contraction. researchgate.net This antagonism disrupts the parasympathetic tone that contributes to airway narrowing in respiratory diseases. LAS190792 has shown potent activity at the human M3 receptor with a pIC50 of 8.8 in binding assays. colab.wsnih.gov Its affinity for the M3 receptor was reported to be lower than that of tiotropium (B1237716). researchgate.netnih.gov

Beta-2 Adrenoceptor Agonism Signaling Cascades

Simultaneously, LAS-190792 (AZD8999) functions as an agonist at β2-adrenoceptors, which are coupled to the Gs protein pathway. wikipedia.orgmdpi.com Activation of these receptors by LAS-190792 (AZD8999) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgmdpi.com Elevated cAMP activates protein kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in the relaxation of airway smooth muscle. wikipedia.org This agonism counteracts bronchoconstriction mediated by various stimuli. This compound is selective for the β2-adrenoceptor and demonstrates functional potency comparable to other LABA compounds, with a pEC50 of 9.6 in isolated trachea studies. colab.ws Its affinity for the β2-adrenoceptor was higher than that of olodaterol (B163178) and indacaterol (B1671819). researchgate.netnih.gov

Synergistic Interactions between Adrenergic and Muscarinic Pathways at the Cellular Level

The co-localization of muscarinic receptors and β2-adrenoceptors on airway smooth muscle cells allows for potential synergistic interactions between the two pathways targeted by LAS-190792 (AZD8999). plos.orgresearchgate.netmdpi.comdovepress.com Blocking the constrictive signals (muscarinic antagonism) while simultaneously promoting relaxant signals (beta-2 agonism) can lead to enhanced bronchodilation compared to the effect of each mechanism alone. plos.orgresearchgate.netmdpi.com This functional "cross-talk" between the adrenergic and muscarinic systems at the cellular level is a key aspect of the MABA concept and is believed to contribute to optimal bronchodilatory effects. plos.orgsemanticscholar.orgresearchgate.net The single-molecule nature of MABAs like AZD8999 ensures that both pharmacologies are delivered simultaneously, potentially maximizing this synergistic interaction. plos.orgresearchgate.netnih.gov

Anti-Inflammatory Effects and Their Underlying Mechanisms

Modulation of Inflammatory Mediator Release in Airway Cells and Neutrophils

Studies have shown that LAS-190792 (AZD8999) can modulate the release of inflammatory mediators from key cell types involved in airway inflammation, such as neutrophils. plos.orgnih.govnih.gov In neutrophils from both healthy donors and patients with COPD, AZD8999 demonstrated an inhibitory effect on the release of pro-inflammatory cytokines and mediators, including IL-8, MMP9, IL-1β, and GM-CSF. plos.orgnih.govnih.gov The compound showed approximately 50% maximal inhibition of these mediators with similar potency in both healthy and COPD neutrophils. plos.orgnih.govnih.gov This suggests a direct anti-inflammatory action on these cells, which are significant contributors to the inflammatory burden in respiratory diseases. nih.govbiorxiv.orgnih.govfrontiersin.org

Table 1: Inhibition of Inflammatory Mediator Release by AZD8999 in Neutrophils

Inflammatory MediatorApproximate Maximum Inhibition (%)Potency (Healthy vs. COPD)
IL-850Similar
MMP950Similar
IL-1β50Similar
GM-CSF50Similar

*Data derived from studies on LPS-stimulated neutrophils. plos.orgnih.govnih.gov

Synergistic Anti-inflammatory Effects with Inhaled Corticosteroids

Research has indicated that LAS-190792 (AZD8999) exhibits synergistic anti-inflammatory effects when combined with inhaled corticosteroids, such as fluticasone (B1203827) propionate (B1217596). plos.orgnih.govnih.govsemanticscholar.orgresearchgate.netdovepress.com This synergy is particularly important in conditions like COPD, where patients may show reduced responsiveness to corticosteroids. plos.orgnih.govnih.gov The mechanisms underlying this synergy involve the modulation of glucocorticoid signaling pathways. The combination of AZD8999 and fluticasone propionate has been shown to increase the expression of glucocorticoid receptor (GR)α and the anti-inflammatory gene MKP1. plos.orgnih.govnih.govsemanticscholar.org Furthermore, the combination synergistically enhanced the activation of the glucocorticoid response element (GRE). plos.orgnih.govnih.govsemanticscholar.org The combination also led to a decrease in the phosphorylation of ERK1/2, P38, and GR-Ser226, which are associated with corticosteroid insensitivity. plos.orgnih.govnih.govsemanticscholar.org This suggests that the beta-2 adrenergic activity of AZD8999 may help restore or enhance corticosteroid sensitivity. plos.org

Table 2: Mechanisms Contributing to Synergistic Anti-inflammatory Effects of AZD8999 and Fluticasone Propionate

MechanismEffect of Combination (AZD8999 + Fluticasone Propionate)
Glucocorticoid Receptor (GR)α ExpressionIncreased
MKP1 ExpressionIncreased
Glucocorticoid Response Element (GRE) ActivationSynergistically Increased
ERK1/2 PhosphorylationDecreased
P38 PhosphorylationDecreased
GR-Ser226 PhosphorylationDecreased

*Based on observed effects in in vitro studies. plos.orgnih.govnih.govsemanticscholar.org

The synergistic anti-inflammatory effects at sub-effective concentrations of both compounds suggest a potential for improved inflammation control with combination therapy, particularly in patient populations where corticosteroid effectiveness is limited. plos.orgnih.govnih.gov

Molecular Mechanisms of Corticosteroid Synergy

Studies investigating the combination of LAS-190792 with corticosteroids, such as fluticasone propionate, have revealed several molecular mechanisms contributing to their synergistic anti-inflammatory effects. These mechanisms primarily involve the enhancement of glucocorticoid receptor signaling and the modulation of crucial inflammatory pathways.

Glucocorticoid Receptor Alpha Expression

One of the mechanisms identified involves the increase in glucocorticoid receptor (GR) alpha expression. The glucocorticoid receptor alpha (GRα), encoded by the NR3C1 gene, is a key mediator of corticosteroid action, regulating the transcription of numerous anti-inflammatory genes. Studies have shown that the combination of LAS-190792 with fluticasone propionate leads to an increased expression of GRα, which is believed to contribute to the enhanced anti-inflammatory response observed with the combination therapy. This effect, particularly the increase in GRα expression, is thought to be attributable to the β2-adrenoceptor agonist component of LAS-190792.

MKP1 Induction

Mitogen-activated protein kinase phosphatase 1 (MKP1) is an anti-inflammatory gene whose expression is inducible by corticosteroids. MKP1 plays a critical role in inhibiting the activity of several mitogen-activated protein kinases (MAPKs), thereby blocking downstream pro-inflammatory signaling. Research indicates that the combination of LAS-190792 and fluticasone propionate synergistically increases the induction of MKP1 expression. This enhanced MKP1 production is a significant factor in the observed synergistic anti-inflammatory effects, as it leads to greater dephosphorylation and inactivation of key inflammatory kinases.

MAPK Pathway Modulation

The mitogen-activated protein kinase (MAPK) pathways, particularly the ERK1/2 and p38 MAPK pathways, are central to the inflammatory response. Activation of these kinases leads to the increased expression of pro-inflammatory mediators. Corticosteroids exert some of their anti-inflammatory effects by modulating MAPK activity. The combination of LAS-190792 with fluticasone propionate has been shown to result in a synergistic inhibition of the phosphorylation of ERK1/2 and p38 induced by inflammatory stimuli like lipopolysaccharide (LPS). This reduced phosphorylation, likely a consequence of the increased MKP1 induction, blocks the downstream signaling cascades that promote inflammation. Furthermore, the combination has been observed to suppress the phosphorylation of GR at serine 226, a modification known to impair GRα nuclear translocation and reduce corticosteroid effectiveness in conditions of chronic inflammation.

PI3Kδ Activity Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is an enzyme involved in various cellular processes, including inflammation, and its activation can contribute to corticosteroid insensitivity. Studies have demonstrated that LAS-190792 can inhibit LPS-induced PI3Kδ activation in neutrophils. While the combination of LAS-190792 and fluticasone propionate did not affect the expression of PI3Kδ, LAS-190792 monotherapy significantly reduced its activity. This inhibition of PI3Kδ activity by LAS-190792 may further reinforce the molecular pathways contributing to the synergistic anti-inflammatory effects observed when combined with corticosteroids.

Synthetic Methodologies for Las 190792 Azd8999

Chemical Synthesis Pathways for Bifunctional Muscarinic Antagonist Beta-2 Adrenoceptor Agonists

The synthesis of bifunctional MABAs typically involves convergent or linear approaches. In a convergent approach, the two pharmacophore fragments and the linker are synthesized separately and then coupled in a final step. A linear approach involves sequentially building the molecule from one end, adding the linker and the second pharmacophore. The choice of pathway depends on the complexity of the fragments, the availability of starting materials, and the desired efficiency and yield.

Given that MABAs like LAS-190792 contain distinct functional regions (a muscarinic antagonist part and a β2-agonist part) linked by a spacer, the synthesis would necessitate reactions capable of forming amide, ester, ether, or amine linkages, among others, to connect these regions. The incorporation of chiral centers, as suggested by the structure of related compounds and the (R) configuration mentioned in the description of THRX-198321 (another MABA), indicates that stereoselective synthetic methods would likely be employed to control the absolute configuration of the final product capes.gov.br.

Design Principles for Bifunctional Aromatic Compounds

Bifunctional aromatic compounds, particularly in the context of MABAs, are designed to incorporate structural elements that confer affinity and efficacy at both muscarinic receptors and beta-2 adrenoceptors. The design process involves identifying the key pharmacophoric elements required for activity at each target and then devising a molecular architecture that combines these elements within a single molecule nih.govunimi.it.

Key design principles for such bifunctional aromatic compounds include:

Identification of Pharmacophores: Determining the minimal structural features necessary for binding and activity at the muscarinic receptor (antagonism) and the β2-adrenoceptor (agonism).

Optimal Linker Design: Selecting a linker (or spacer) that connects the two pharmacophores effectively. The linker's length, flexibility, and chemical nature are crucial for allowing both pharmacophores to simultaneously interact with their respective binding sites or to adopt a conformation that favors the desired dual activity nih.govunimi.itacs.orgacs.org.

** Physicochemical Properties:** Balancing properties such as solubility, lipophilicity, and metabolic stability to ensure the compound can be delivered to the target site and exert its effect for a sufficient duration acs.org. For inhaled drugs like LAS-190792, properties influencing aerosolization and deposition in the lungs are also critical.

Bifunctional compounds can be designed with pharmacophores connected directly, via a linker, or even with overlapping or highly integrated pharmacophores nih.gov. The approach used for MABAs generally involves distinct pharmacophores connected by a linker capes.gov.br.

Approaches to Pharmacophore Linkage and Spacer Incorporation

The linkage of pharmacophores and the incorporation of a spacer are central to the design and synthesis of bifunctional compounds. The spacer serves to bridge the two pharmacophores, and its characteristics significantly influence the compound's ability to interact with both targets simultaneously or in a coordinated manner nih.govunimi.itacs.orgacs.org.

Approaches to pharmacophore linkage and spacer incorporation include:

Covalent Linkage: The most common approach involves forming stable covalent bonds between the pharmacophores and the spacer. This can utilize various chemical reactions depending on the functional groups present on the pharmacophores and the spacer molecule. Examples of linkages include amide, ester, ether, carbamate, and amine bonds acs.orgnih.gov.

Spacer Chemistry: The spacer itself can vary widely in structure. It can be a simple alkylene chain, a polyethylene (B3416737) glycol chain, or incorporate cyclic or aromatic elements capes.gov.bracs.org. The length and flexibility of the spacer are critical parameters that are often optimized during the design process to achieve the desired pharmacological profile acs.org. Studies have shown that the linker length can significantly impact the potency and mode of action of bifunctional compounds acs.org.

Cleavable vs. Non-Cleavable Linkers: Linkers can be designed to be stable under physiological conditions (non-cleavable) or to be cleaved, potentially releasing the individual pharmacophores or active metabolites unimi.itacs.orgnih.gov. For MABAs intended for inhaled delivery and local action, a stable linker is often preferred to maintain the bifunctional nature of the molecule at the target site.

Regioselectivity and Chemoselectivity: The synthesis requires careful control of regioselectivity (which site on a molecule reacts) and chemoselectivity (which functional group reacts) to ensure the correct assembly of the pharmacophores and spacer. Protecting group strategies are often employed to achieve the required selectivity during synthesis.

In the case of THRX-198321, a MABA structurally related to the class of compounds LAS-190792 belongs to, a C9 polymethylene chain is used as the linker connecting the muscarinic antagonist fragment and the β2-adrenoceptor agonist fragment capes.gov.br. This illustrates the use of flexible alkylene chains as spacers in MABA design.

Translational Research and Future Perspectives for Las 190792 Azd8999 and Maba Compounds

Advances in MABA Development for Respiratory Diseases

MABA compounds represent a novel strategy in bronchodilator therapy by combining both muscarinic receptor antagonism and β2-adrenoceptor agonism within a single molecule. archbronconeumol.orgresearchgate.netresearchgate.netersnet.org This contrasts with traditional dual bronchodilator therapy, which relies on co-administering separate long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs). The MABA approach is being explored for its potential advantages, including simplified formulation and pharmacokinetics compared to combinations of two distinct drugs. ersnet.org

Preclinical characterization of LAS190792 (AZD8999) has demonstrated its pharmacological profile as a dual-acting bronchodilator. Studies have shown that this compound is potent at the human M3 receptor and exhibits selectivity for the β2-adrenoceptor over β1 and β3 subtypes. colab.wspatsnap.comnih.gov Its functional potency in isolated trachea is reported to be in a similar range to other LABA compounds and batefenterol (B1667760), another MABA in development. colab.wspatsnap.com Furthermore, this compound has shown a sustained duration of action in isolated tissue, longer than that observed with batefenterol. colab.wspatsnap.comnih.gov In in vivo models, nebulized this compound inhibited acetylcholine-induced bronchoconstriction with sustained bronchodilation. colab.wspatsnap.comnih.gov

Beyond their bronchodilatory effects, research has also investigated the anti-inflammatory potential of MABA compounds. AZD8999 (this compound) has demonstrated anti-inflammatory effects in neutrophils isolated from patients with COPD. nih.govnih.govresearchgate.net These effects include the inhibition of the release of inflammatory mediators such as IL-8, MMP9, IL-1β, and GM-CSF. nih.govresearchgate.net

Potential for Integration into Triple Combination Therapies

The development of MABA compounds like LAS-190792 is also being considered within the context of advancing combination therapies for respiratory diseases. Currently, fixed-dose combinations of LABAs and LAMAs are widely used, and triple therapies combining a LABA, a LAMA, and an inhaled corticosteroid (ICS) in a single inhaler have also been developed. colab.ws

MABA compounds are seen as potentially offering a more streamlined approach for integration into triple combination therapies that include an ICS. archbronconeumol.orgersnet.org The concept is that a single MABA molecule could provide the dual bronchodilation component, simplifying the formulation and potentially offering pharmacokinetic advantages when combined with a third agent like an ICS. ersnet.org Research findings supporting the use of MABA/ICS combinations include studies showing that AZD8999 (this compound) can induce synergistic anti-inflammatory effects when combined with fluticasone (B1203827) propionate (B1217596), an ICS. colab.wsnih.govnih.gov This synergistic effect was observed even at concentrations where the individual compounds showed limited activity. nih.govnih.gov

Evolution of Bronchodilator Research Paradigms

The field of bronchodilator research is continually evolving, driven by the need for more effective and convenient treatments for chronic respiratory diseases. The development of MABA compounds signifies a shift towards designing single molecules with dual pharmacological activity, moving beyond the co-administration of separate agents. archbronconeumol.orgersnet.org This approach aims to optimize the interplay between muscarinic antagonism and β2-agonism at the cellular level and potentially simplify clinical development programs. ersnet.org

While LABA/LAMA combinations have shown significant benefits, the exploration of MABAs represents an effort to further improve bronchodilator therapy. archbronconeumol.orgersnet.org Alongside the development of bifunctional molecules, research is also exploring other novel classes of bronchodilators and allosteric modulators that could offer different mechanisms of action and potentially overcome limitations of existing therapies. archbronconeumol.orgresearchgate.net The ongoing research into MABAs and other new approaches reflects a broader evolution in the understanding of bronchodilator targets and the strategies employed to achieve optimal bronchodilation and potentially anti-inflammatory effects in respiratory diseases. archbronconeumol.orgtandfonline.comunisa.edu.aunih.govresearchgate.netoapub.org

Q & A

Basic Research Questions

Q. How should researchers design a robust experimental framework for studying Hfu99sbd7V?

  • Methodological Answer : Begin by formulating hypotheses grounded in literature, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Include control groups and replicate experiments to validate results. Detailed protocols (e.g., synthesis steps, instrumentation) must be documented to enable reproducibility, as per guidelines for experimental rigor . For example:

Experimental ComponentKey Considerations
Hypothesis DevelopmentAlign with gaps in existing literature
Control GroupsInclude positive/negative controls to isolate variables
Data CollectionUse calibrated instruments; record raw data with timestamps
ReproducibilityDocument reagent sources, environmental conditions, and procedural deviations

Q. What strategies are critical for conducting a literature review on Hfu99sbd7V?

  • Methodological Answer : Prioritize primary sources (e.g., peer-reviewed articles, patents) over secondary summaries to ensure accuracy . Use databases like PubMed or SciFinder with Boolean operators (e.g., "Hfu99sbd7V AND synthesis") to refine searches. Cross-reference citations in seminal papers to identify foundational studies. Critically evaluate methodologies in prior work to avoid replicating flawed designs .

Q. Which analytical techniques are essential for characterizing Hfu99sbd7V?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic methods to confirm identity and purity:

TechniquePurposeExample Parameters
NMRStructural elucidation¹H/¹³C NMR, δ (ppm)
HPLCPurity assessmentColumn type, retention time
MSMolecular weightm/z ratio, ionization mode
XRDCrystallinityDiffraction angles, lattice parameters
Refer to IUPAC guidelines for data interpretation and reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data for Hfu99sbd7V?

  • Methodological Answer : Conduct root-cause analysis by revisiting raw data and experimental conditions (e.g., temperature, solvent purity) . Use iterative validation, such as repeating assays with independent batches or alternative methods (e.g., LC-MS vs. GC-MS). Apply statistical tests (e.g., ANOVA) to assess variability significance. Cross-disciplinary consultation (e.g., computational modeling) may uncover overlooked variables .

Q. What strategies optimize the synthesis protocol of Hfu99sbd7V for higher yields?

  • Methodological Answer : Implement Design of Experiments (DOE) to test parameters like catalyst loading, reaction time, and temperature . Use response surface methodology to identify optimal conditions. For example:

ParameterRange TestedImpact on Yield
Temperature50–100°CNonlinear increase above 80°C
Catalyst0.1–1.0 mol%Peak yield at 0.5 mol%
SolventPolar vs. nonpolarPolar solvents favored by 20%
Characterize intermediates via in-situ FTIR to monitor reaction progress .

Q. How should complex datasets from Hfu99sbd7V bioactivity assays be statistically analyzed?

  • Methodological Answer : Preprocess data to remove outliers (e.g., Grubbs’ test) and normalize for batch effects. Use multivariate analysis (e.g., PCA) to disentangle correlated variables. For dose-response studies, calculate IC₅₀/EC₅₀ values using nonlinear regression models . Report confidence intervals and effect sizes to contextualize significance, avoiding overreliance on p-values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.